Substrate Hydrolysis: Binary Differentiation of DAP Enzyme Activities Using H-Gly-Phe-Pna vs. Gly-Arg-pNA
This compound provides a binary, qualitative differentiation between dipeptidyl aminopeptidase (DAP) activities. In a study characterizing novel enzymes from Pseudomonas, two enzymes, DAP BII and DAP BIII, were both shown to hydrolyze Gly-Phe-pNA. However, a third enzyme, DAP BI, was shown to hydrolyze Gly-Arg-pNA (Km = 0.25 mM, Vmax = 195 µmol/min/mg) but did not hydrolyze Gly-Phe-pNA [1]. This pattern provides a clear, substrate-based method for distinguishing between different DAP enzyme types [2].
| Evidence Dimension | Substrate Hydrolysis |
|---|---|
| Target Compound Data | Hydrolyzed by DAP BII and DAP BIII |
| Comparator Or Baseline | Gly-Arg-pNA: Hydrolyzed by DAP BI (Km = 0.25 mM, Vmax = 195 µmol/min/mg) [1] |
| Quantified Difference | DAP BI hydrolyzes Gly-Arg-pNA but NOT Gly-Phe-pNA |
| Conditions | Purified enzymes from Pseudomonas sp. strain WO24; spectrophotometric detection at 405 nm [2] |
Why This Matters
This differentiation is critical for procuring the correct substrate to identify and characterize specific dipeptidyl peptidase activities, preventing the misidentification of DAP BI activity as a DAP I-like activity.
- [1] Ogasawara, W., et al. (1996). Two types of novel dipeptidyl aminopeptidases from Pseudomonas sp. strain WO24. Journal of Bacteriology, 178(21), 6288-6295. View Source
- [2] NAcTEM. CAS:99-09-2. Enzyme activity data for Gly-Arg-pNA and Gly-Phe-pNA. View Source
